molecular formula C27H28N4O B14940034 4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B14940034
M. Wt: 424.5 g/mol
InChI Key: JLAJZFBSVHPCAM-UHFFFAOYSA-N
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Description

4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
  • 4-Aminoantipyrine

Uniqueness

4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one stands out due to its unique structural features, which confer specific chemical and biological properties not found in similar compounds. Its combination of aromatic and heterocyclic elements makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H28N4O

Molecular Weight

424.5 g/mol

IUPAC Name

4-amino-1-(3,4-dimethylphenyl)-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C27H28N4O/c1-15(2)18-6-8-19(9-7-18)20-12-23-25(24(32)13-20)26(28)22-14-29-31(27(22)30-23)21-10-5-16(3)17(4)11-21/h5-11,14-15,20H,12-13H2,1-4H3,(H2,28,30)

InChI Key

JLAJZFBSVHPCAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC4=C(C(=O)CC(C4)C5=CC=C(C=C5)C(C)C)C(=C3C=N2)N)C

Origin of Product

United States

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